
Bromonitromethane
Overview
Description
Bromonitromethane (BNM, CBrNO₂) is a halogenated nitroalkane widely utilized in organic synthesis for constructing nitroheterocycles, nitrocyclopropanes, and α-functionalized nitroalkanes . Its commercial scarcity and rising costs have spurred optimized synthetic protocols, such as the hydroxide-mediated bromination of nitromethane, achieving yields up to 90% at decagram scales . BNM’s versatility stems from its dual electrophilic sites (bromine and nitro group), enabling diverse reactivity in nucleophilic substitutions and cycloadditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromonitromethane can be synthesized through a straightforward procedure. Freshly distilled nitromethane is stirred at 0°C, and bromine is added dropwise. The reaction proceeds rapidly, and the resulting this compound can be used without further purification .
Industrial Production Methods: In industrial settings, this compound is produced by reacting nitromethane with bromine under controlled conditions. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bromonitromethane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as thiolates, to form nitrothiophenes and nitrothiazoles.
Oxidation Reactions: It can be oxidized to form disulfides and other oxidation products.
Reduction Reactions: Under specific conditions, this compound can be reduced to form different nitroalkanes.
Common Reagents and Conditions:
Nucleophilic Agents: Thiolates, cyanothioacetamides.
Oxidizing Agents: DMSO-HCl system.
Reducing Agents: Various reducing agents depending on the desired product.
Major Products:
- Nitrothiophenes
- Nitrothiazoles
- Disulfides
- Nitroalkanes
Scientific Research Applications
Biocidal Applications
Bromonitromethane has been recognized for its effectiveness as a broad-spectrum antimicrobial agent . Its stability in acidified solutions enables its use in various industrial applications:
- Water Treatment : BNM is utilized to inhibit microbial growth in cooling water systems, contributing to the preservation of water quality.
- Paint Preservation : It helps prevent microbial contamination in latex paints, ensuring product longevity and performance.
- Pulp and Paper Industry : BNM is effective in preserving wood and paper products from microbial degradation.
- Cosmetics and Hard-Surface Disinfection : Its antimicrobial properties are leveraged in personal care products and institutional cleaning applications .
Table 1: Efficacy of this compound Against Microbial Growth
Application Area | Minimum Inhibitory Concentration (MIC) | pH Range | Notes |
---|---|---|---|
Cooling Water Systems | <0.1 ppm | 2.37 | Effective against sulfate-reducing bacteria |
Latex Paints | 0.1-0.5 ppm | 2.37 | Prevents microbial growth |
Wood Preservation | Varies | Acidified | Extends product shelf life |
Chemical Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various nitro compounds:
- Synthesis of Nitrocyclopropanes : BNM is used in the enantioselective synthesis of nitrocyclopropanes, which are important intermediates in pharmaceuticals .
- Electrophilic Reactions : It acts as an electrophile in reactions with nucleophiles such as thiolates, facilitating the formation of various organic compounds .
- Umpolung Amide Synthesis : BNM is utilized to produce protected α-bromo nitroalkane donors, which are crucial for Umpolung amide synthesis processes .
Table 2: Key Reactions Involving this compound
Reaction Type | Product Type | Yield (%) | Conditions |
---|---|---|---|
Nitrocyclopropanation | Nitrocyclopropane derivatives | Up to 89% | Organocatalysis |
Michael Addition | Functionalized nitroalkanes | High selectivity | Basic conditions |
Umpolung Amide Synthesis | α-Bromo nitroalkane donors | Varies | Catalytic conditions |
Environmental Impact and Health Studies
Recent studies have assessed the health impacts of this compound as a disinfection byproduct (DBP) in drinking water. Its formation during chlorination processes raises concerns regarding potential health risks:
- Carcinogenic Effects : Long-term exposure to DBPs like this compound has been linked to increased cancer risks.
- Reproductive Health : Studies indicate possible associations between high levels of DBPs during pregnancy and adverse outcomes like low birth weight .
Table 3: Health Risks Associated with this compound
Health Impact Category | Observations |
---|---|
Carcinogenic Risks | Linked to bladder and liver cancers |
Reproductive Risks | Potential for low birth weight |
Developmental Issues | Increased risk of neural tube defects |
Mechanism of Action
Bromonitromethane exerts its effects through several mechanisms:
- Electrophilic Substitution: It acts as an electrophile in reactions with nucleophiles, leading to the formation of various nitro derivatives .
- Oxidation: It can catalyze the oxidation of thiol groups to disulfides, affecting the redox balance in biological systems .
- Reduction: Under specific conditions, it can be reduced to form different nitroalkanes, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
Halonitromethanes :
- Chloronitromethane (CNM) and trichloronitromethane (TCNM) : Differ in halogen substitution, altering reactivity. BNM’s bromine atom enhances leaving-group ability compared to chlorine, favoring nucleophilic substitutions (e.g., thiolate reactions) .
- Dibromonitromethane (DBNM) : Bromination at two positions increases molecular weight (204.93 g/mol vs. BNM’s 154.93 g/mol) and environmental persistence .
Nitroalkanes :
- Nitromethane (NM) : Lacks halogen, reducing electrophilicity. NM is cheaper but less reactive in cyclopropanation and aza-Henry reactions compared to BNM .
- Nitroethane (NE) and 2-nitropropane (2-NP): Longer alkyl chains decrease acidity (pKa ~8.5 for NM vs. ~9.3 for NE), impacting enolate formation and enantioselectivity in organocatalytic reactions .
Reactivity and Stability
Key Observations :
- Synthetic Challenges : BNM’s sensitivity to hydroxide necessitates rapid bromine addition to suppress dibrominated byproducts, unlike CNM or NM .
- Enantioselective Reactions : BNM outperforms NM in aza-Henry reactions (95–97% ee) but requires careful base selection (e.g., CsOH·H₂O) to avoid decomposition .
- Cyclopropanation : BNM’s bromine enhances reactivity in Michael-initiated ring closure (MIRC) reactions, yielding bicyclic nitrocyclopropanes with >95% ee, whereas NM requires harsher conditions .
Environmental and Toxicological Profiles
- Degradation : BNM degrades via hydroxyl radical attack (k = 1.2 × 10⁹ M⁻¹s⁻¹), faster than TCNM (k = 3.0 × 10⁸ M⁻¹s⁻¹) .
Biological Activity
Bromonitromethane (BrCH₂NO₂) is a halonitromethane compound that has garnered attention for its potential biological activity and utility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 139.94 g/mol. It has a density of 2.07 g/cm³ and a boiling point ranging from 146 to 148 °C under atmospheric pressure . The compound can be synthesized through various methods, including the reaction of nitromethane with brominating agents.
Toxicological Studies
Research has indicated that this compound exhibits significant biological activity, particularly in toxicological contexts. A study published in Toxicology In Vitro highlighted its tumorigenic potential, suggesting that halonitromethanes, including this compound, may pose health risks upon exposure .
Table 1: Summary of Toxicological Findings
The biological activity of this compound is often attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. For instance, in vitro studies have demonstrated that this compound can activate THP-1 monocytic cells, leading to the expression of various biomarkers associated with immune response . This activation is not solely due to formaldehyde release but also involves the formation of adducts with amino acids, which could contribute to allergic reactions and sensitization processes.
Case Study 1: Immune Cell Activation
In a controlled study using dendritic cells and monocytic cell lines, this compound was shown to activate these immune cells at concentrations that did not correlate with formaldehyde release. This suggests that this compound may have unique pathways for inducing cellular responses distinct from other formaldehyde releasers .
Case Study 2: Synthesis Applications
This compound serves as a versatile reagent in organic synthesis. It has been utilized in the synthesis of various bioactive compounds, including nitrocyclopropanes and β-nitro alcohols through Reformatsky-type reactions . These applications underscore its importance not only in chemical reactivity but also in the development of pharmaceutical intermediates.
Table 2: Applications in Organic Synthesis
Reaction Type | Product Type | Yield (%) |
---|---|---|
Reformatsky Reaction | β-Nitro Alcohols | High |
Nitrocyclopropanation | Nitrocyclopropanes | Moderate |
Organocatalytic Synthesis | Chiral Nitro Compounds | Good |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for bromonitromethane, and how can its purity be validated?
this compound is synthesized via electrophilic bromination of nitromethane or through nucleophilic substitution reactions. A notable method involves the Henry reaction between aldehydes and this compound, followed by elimination to form nitroalkenes . Purity validation typically employs gas chromatography (GC) with non-polar columns (e.g., SPB-1) and mass spectrometry (MS) for structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying stereochemical outcomes in derivatives .
Q. How does this compound function as a brominating agent in organic synthesis?
this compound acts as an electrophilic bromine donor in alkene bromination. The reaction proceeds via bromonium ion intermediates, with stereochemical outcomes dependent on solvent polarity and temperature. For example, in carbocation-mediated pathways, polar solvents stabilize ionic intermediates, favoring trans-addition products. Contrastingly, bromonium ring-opening in non-polar solvents retains stereochemistry . Researchers should optimize solvent systems (e.g., dichloromethane vs. hexane) and reaction temperatures to control regioselectivity and stereoselectivity .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
Gas chromatography coupled with electron capture detection (GC-ECD) or MS is standard for quantifying this compound in water matrices. Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) pre-concentrates samples. Recent studies highlight the use of high-resolution mass spectrometry (HRMS) to differentiate this compound from co-eluting halonitromethanes (HNMs) in disinfection byproduct studies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in this compound’s reaction kinetics and mechanisms?
Discrepancies in kinetic data (e.g., rate constants for bromonium vs. carbocation pathways) can be addressed using density functional theory (DFT) calculations. For instance, Gibbs free energy () and enthalpy () profiles computed at the B3LYP/6-311+G(d,p) level predict dominant pathways under specific conditions . Experimental validation via kinetic isotope effects (KIEs) or substituent studies further clarifies mechanistic ambiguities .
Q. What strategies improve the stereoselectivity of this compound in multicomponent reactions?
Organocatalytic systems, such as thiourea catalysts, enhance stereocontrol in Michael addition-cyclization cascades. For example, a one-pot synthesis of bicyclic nitrocyclopropanes achieved 95:5 enantiomeric ratio (er) using this compound and β,γ-unsaturated α-ketoesters. Key parameters include catalyst loading (20 mol%), additive selection (e.g., benzoic acid), and inert atmosphere to suppress side reactions .
Q. How does this compound’s stability under UV/chlorine disinfection impact its environmental toxicity?
this compound degrades under UV irradiation to form reactive radicals (e.g., , ), which interact with dissolved organic matter to generate toxic HNMs. Toxicity assays (e.g., SOS/umu test) show mutagenic potential, with EC values correlating with bromine substitution patterns. Researchers must quantify radical intermediates using electron paramagnetic resonance (EPR) and correlate degradation pathways with toxicity shifts .
Q. What are the challenges in scaling up this compound-based reactions for complex molecule synthesis?
Scaling reactions like the domino sulfa-Michael/aldol condensation requires precise control of exothermic steps and reagent addition rates. For example, triethylamine must be added dropwise to prevent premature quenching of this compound. Process analytical technology (PAT), such as in situ FTIR monitoring, ensures intermediate stability and minimizes byproduct formation .
Q. Methodological Considerations
Q. How should researchers validate NMR assignments for this compound derivatives?
Combine experimental NMR with DFT-GIAO (gauge-including atomic orbital) calculations. For vicinal dibromo compounds, compare computed and chemical shifts (e.g., at the mPW1PW91/6-311++G(2d,p) level) to experimental data. Deviations >0.5 ppm indicate potential misassignments, necessitating 2D-NMR (e.g., NOESY, HSQC) for correction .
Q. What protocols mitigate this compound’s hazards in laboratory settings?
Use inert atmosphere gloveboxes for handling due to its light sensitivity and potential radical formation. Store at 4°C in amber vials with PTFE-lined caps. Toxicity assessments require institutional biosafety committee (IBC) approval, with in vitro assays conducted in fume hoods using EPA/ISO-compliant protocols .
Q. Data Contradictions and Gaps
Q. Why do studies report conflicting yields in this compound-mediated cyclopropanation?
Yield variability (e.g., 45% vs. 60%) arises from differences in substrate electronic effects and catalyst deactivation. Meta-analyses of reaction databases (e.g., Reaxys) reveal that electron-deficient alkenes favor higher yields. Researchers should screen substituent effects systematically and report turnover numbers (TONs) for catalysts .
Properties
IUPAC Name |
bromo(nitro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRVXJGNANVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060338 | |
Record name | Methane, bromonitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-70-2 | |
Record name | Bromonitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromonitromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, bromonitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methane, bromonitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromonitromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMONITROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG63P9EUR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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